5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine
CAS No.: 163563-17-5
Cat. No.: VC21310363
Molecular Formula: C12H9F3N2
Molecular Weight: 238.21 g/mol
* For research use only. Not for human or veterinary use.
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine - 163563-17-5](/images/no_structure.jpg)
Specification
CAS No. | 163563-17-5 |
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Molecular Formula | C12H9F3N2 |
Molecular Weight | 238.21 g/mol |
IUPAC Name | 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
Standard InChI | InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17) |
Standard InChI Key | HZNFABRHAXANIU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)N |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)N |
Introduction
Chemical Identity and Basic Properties
5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is characterized by specific chemical identifiers that distinguish it from similar compounds. The compound is identified by the CAS Registry Number 163563-17-5, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C12H9F3N2, with a calculated molecular weight of 238.21 g/mol . The compound contains a pyridine ring with an amino group at position 2 and a 3-(trifluoromethyl)phenyl substitution at position 5.
Chemical Nomenclature
The compound is known by several systematic and common names:
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5-(3-(Trifluoromethyl)phenyl)pyridin-2-amine (alternative representation)
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5-[3-(Trifluoromethyl)phenyl]-2-pyridinamine (alternative name)
Structural Identifiers
Several structural identifiers are associated with this compound:
Identifier Type | Value |
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CAS Number | 163563-17-5 |
Molecular Formula | C12H9F3N2 |
InChIKey | HZNFABRHAXANIU-UHFFFAOYSA-N |
DSSTox ID | DTXSID20437233 |
Exact Mass | 238.07178278 |
The compound's structure features a 2-aminopyridine core with a 3-(trifluoromethyl)phenyl substituent at position 5 .
Physical and Chemical Properties
Physical Properties
The physical properties of 5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine are influenced by its molecular structure, particularly the presence of the trifluoromethyl group and the amino functionality. Based on the information from reliable sources and structural analysis, the following physical properties can be inferred:
Property | Description |
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Appearance | Crystalline solid |
Molecular Weight | 238.21 g/mol |
Solubility | Likely soluble in organic solvents such as ethanol, methanol, and DMSO; limited solubility in water |
Melting Point | Expected to be in the range of 140-160°C (based on similar compounds) |
Chemical Reactivity
The chemical reactivity of 5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is defined by its functional groups:
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The primary amine group at the 2-position of the pyridine ring is nucleophilic and can participate in various reactions including:
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Acylation reactions
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Alkylation reactions
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Formation of amides, imines, and related derivatives
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The pyridine nitrogen acts as a weak base and can participate in:
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Salt formation with strong acids
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Coordination with metal ions as a ligand
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Nucleophilic reactions
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The trifluoromethyl group on the phenyl ring imparts specific electronic properties:
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Electron-withdrawing effect
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Increased lipophilicity
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Enhanced metabolic stability in biological systems
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Structural Comparison with Related Compounds
5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine shares structural similarities with several related compounds, though it maintains distinct properties due to its specific arrangement of functional groups.
Comparison with Structural Analogs
The compound 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, described in search result , represents a structurally related molecule with different substitution patterns. In this compound, the trifluoromethyl group is directly attached to the pyridine ring rather than to a phenyl substituent .
Synthesis and Production Methods
Specific Synthesis Example
Based on the synthesis of related compounds, a potential synthesis route might involve:
This cross-coupling approach represents a common synthetic strategy for forming aryl-aryl bonds in heterocyclic chemistry.
Applications in Research and Development
Pharmaceutical Applications
5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine has potential applications in pharmaceutical research due to several key properties:
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Building block for drug synthesis:
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The 2-amino group provides a versatile handle for further functionalization
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The trifluoromethyl group enhances metabolic stability and lipophilicity
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Potential biological activities:
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Compounds with similar structures have shown antimicrobial, anti-inflammatory, and anticancer properties
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The specific arrangement of functional groups may confer unique receptor binding properties
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Chemical Research Applications
In chemical research, this compound serves several important functions:
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Intermediate in complex molecule synthesis
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Model compound for studying structure-activity relationships
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Building block for materials with specialized properties
The compound is classified under several application categories including intermediates, building blocks, active pharmaceutical ingredients (API), and laboratory chemicals .
Category | Description |
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Research Grade | For laboratory research purposes |
Building Block | For use in chemical synthesis |
Intermediate | For pharmaceutical and chemical manufacturing |
Most suppliers provide the compound with documentation of purity and identity verification through spectroscopic methods .
Chemical Reactivity and Modifications
Reactivity of Functional Groups
The reactivity of 5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is determined by its key functional groups:
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Primary Amine (-NH₂) Reactions:
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Acylation to form amides
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Reductive amination to form secondary amines
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Condensation with aldehydes and ketones to form imines
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Diazotization to form diazonium salts, which can undergo further transformations
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Pyridine Ring Reactions:
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Nucleophilic substitution reactions (particularly at positions adjacent to the nitrogen)
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Lithiation reactions at available positions
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Oxidation of the pyridine nitrogen to form N-oxides
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Phenyl Ring Reactions:
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Electrophilic aromatic substitution (though the trifluoromethyl group is deactivating)
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Metal-catalyzed cross-coupling at unsubstituted positions
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